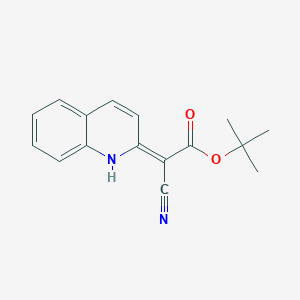
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-cyano-2-(quinoléin-2(1H)-ylidène)acétate de tert-butyle est un composé organique qui présente une partie quinoléine attachée à un groupe cyanoacétate
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-cyano-2-(quinoléin-2(1H)-ylidène)acétate de tert-butyle implique généralement la réaction de dérivés de quinoléine avec des esters d'acide cyanoacétique. Une méthode courante est la synthèse sans catalyseur, qui utilise des urées N-hétérocycliques et des alcools facilement accessibles . Cette technique respectueuse de l'environnement convient à la synthèse à rendement moyen à élevé d'une large gamme de carbamates substitués par des N-pyridin-2-yle ou des N-quinoléin-2-yle .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 2-cyano-2-(quinoléin-2(1H)-ylidène)acétate de tert-butyle ne soient pas largement documentées, les principes de la synthèse organique à grande échelle peuvent être appliqués. Cela comprend l'optimisation des conditions de réaction, l'utilisation de catalyseurs efficaces et la garantie d'une haute pureté du produit final grâce à des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-cyano-2-(quinoléin-2(1H)-ylidène)acétate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des N-oxydes de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en une amine ou d'autres groupes fonctionnels.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe cyano ou d'autres substituants sont remplacés par différents groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, notamment la température, le solvant et le choix du catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut produire des amines ou d'autres dérivés réduits. Les réactions de substitution peuvent donner lieu à une variété de dérivés de quinoléine fonctionnalisés.
Applications de la recherche scientifique
Le 2-cyano-2-(quinoléin-2(1H)-ylidène)acétate de tert-butyle présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction en synthèse organique, permettant la création de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des voies biologiques et des interactions en raison de sa similitude structurale avec des molécules biologiquement actives.
Industrie : Utilisé dans la synthèse de matériaux aux propriétés spécifiques, telles que les colorants et les polymères.
Mécanisme d'action
Le mécanisme par lequel le 2-cyano-2-(quinoléin-2(1H)-ylidène)acétate de tert-butyle exerce ses effets implique des interactions avec des cibles moléculaires et des voies. La partie quinoléine peut interagir avec diverses enzymes et récepteurs, influençant les processus biologiques. Le groupe cyano peut participer à des réactions d'addition nucléophile, modifiant davantage l'activité du composé.
Applications De Recherche Scientifique
tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism by which tert-Butyl 2-cyano-2-(quinolin-2(1H)-ylidene)acetate exerts its effects involves interactions with molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, influencing biological processes. The cyano group can participate in nucleophilic addition reactions, further modifying the compound’s activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamates de N-pyridin-2-yle : Ces composés présentent des similitudes structurales et sont synthétisés selon des méthodes similaires.
Carbamates de N-isoquinoléin-1-yle : Une autre classe de composés avec des structures et des voies de synthèse apparentées.
Unicité
Le 2-cyano-2-(quinoléin-2(1H)-ylidène)acétate de tert-butyle est unique en raison de sa combinaison spécifique d'une partie quinoléine et d'un groupe cyanoacétate. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Numéro CAS |
2859-27-0 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
tert-butyl (2E)-2-cyano-2-(1H-quinolin-2-ylidene)acetate |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)12(10-17)14-9-8-11-6-4-5-7-13(11)18-14/h4-9,18H,1-3H3/b14-12+ |
Clé InChI |
ZVVGVUDETQKEBQ-WYMLVPIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C(=C/1\C=CC2=CC=CC=C2N1)/C#N |
SMILES canonique |
CC(C)(C)OC(=O)C(=C1C=CC2=CC=CC=C2N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


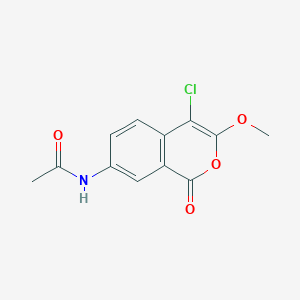

![5-Amino-1-(3-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850261.png)

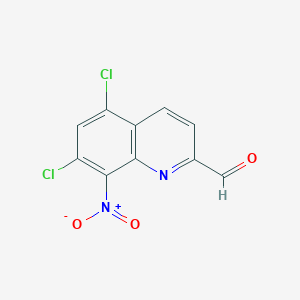


![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

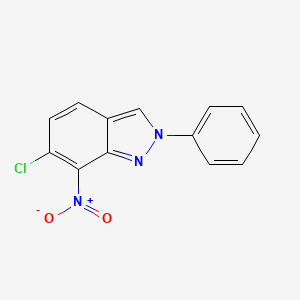
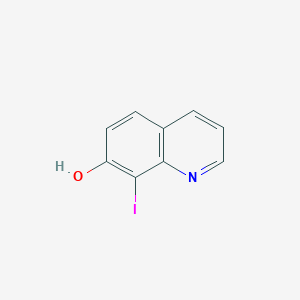
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)


